

Introduction: The Significance of 1H-Indazole-3-Carbaldehyde in Modern Chemistry

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Compound of Interest

Compound Name: 1H-Indazole-3-Carbaldehyde

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1H-Indazole-3-Carbaldehyde is a heterocyclic aromatic aldehyde that has emerged as a cornerstone in the field of medicinal chemistry and organic synthesis. Its rigid bicyclic structure, featuring a fusion of benzene and pyrazole rings, serves as a privileged scaffold in drug discovery. The indazole core is recognized as a bioisostere of indole, capable of forming critical hydrogen bond interactions within the active sites of proteins, a feature extensively exploited in the design of kinase inhibitors.^{[1][2]} The true synthetic versatility of this molecule, however, lies in the aldehyde functionality at the 3-position. This reactive group provides a gateway for a multitude of chemical transformations, enabling the construction of complex, polyfunctionalized molecules with diverse pharmacological activities.^{[1][3]}

This guide offers a comprehensive exploration of **1H-Indazole-3-Carbaldehyde**, designed for researchers and drug development professionals. We will delve into its fundamental physicochemical properties, established synthetic protocols, characteristic reactivity, and its pivotal role as a building block for therapeutic agents.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. **1H-Indazole-3-Carbaldehyde** is typically a white or pale yellow crystalline solid under standard conditions.^[4]

Physicochemical Data Summary

The key physical and chemical properties of **1H-Indazole-3-Carbaldehyde** are summarized in the table below. These values are critical for determining appropriate solvents for reactions and purification, predicting behavior in different environments, and confirming compound identity.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ N ₂ O	[4][5]
Molecular Weight	146.15 g/mol	[4][5]
Appearance	White or pale yellow crystalline powder/solid	[4]
Melting Point	131-141 °C	[1][6][7]
Boiling Point	358.3 ± 15.0 °C (Predicted)	[6][7]
Density	1.368 - 1.4 g/cm ³ (Predicted)	[6][7]
CAS Number	5235-10-9	[4][5][8]
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); Low solubility in water and non-polar solvents (e.g., hexane). [9][10]	[9][10]
Storage Temperature	0-8 °C, under inert gas (Nitrogen or Argon)	[4][6]

Spectroscopic Characterization

Spectroscopic data is indispensable for the unambiguous identification and structural confirmation of **1H-Indazole-3-Carbaldehyde**.

- ¹H NMR (Proton NMR):** The ¹H NMR spectrum provides detailed information about the hydrogen atom environment. For **1H-Indazole-3-Carbaldehyde**, typically recorded in DMSO-d₆, the key signals are a singlet for the aldehyde proton (CHO) appearing significantly downfield around δ 10.20 ppm, a broad singlet for the indazole N-H proton at δ 14.17 ppm, and distinct signals for the four aromatic protons on the benzene ring.[1][11][12]

- ^1H NMR (300 MHz, DMSO- d_6) δ (ppm): 14.17 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, J = 8.5 Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H), 7.37 (dt, J = 7.0, 1.0 Hz, 1H).[\[1\]](#)[\[12\]](#)
- ^{13}C NMR (Carbon NMR): The ^{13}C NMR spectrum reveals the number and electronic environment of the carbon atoms. The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing around δ 187.4 ppm.[\[1\]](#)[\[12\]](#)
- ^{13}C NMR (75 MHz, DMSO- d_6) δ (ppm): 187.4 (CHO), 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2.[\[1\]](#)[\[12\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorptions include a strong C=O stretching band for the aldehyde at $\sim 1671\text{ cm}^{-1}$ and an N-H stretching band around 3254 cm^{-1} .[\[1\]](#)[\[12\]](#)
- IR (neat) ν (cm^{-1}): 3254 (N-H stretch), 3174, 1671 (C=O stretch), 1458, 1331, 1251, 1092, 792, 739.[\[1\]](#)[\[12\]](#)
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule.
- HRMS (ESI $^-$): m/z calculated for $\text{C}_8\text{H}_5\text{N}_2\text{O}$ $[\text{M} - \text{H}]^-$: 145.0390, found: 145.0402.[\[1\]](#)[\[12\]](#)

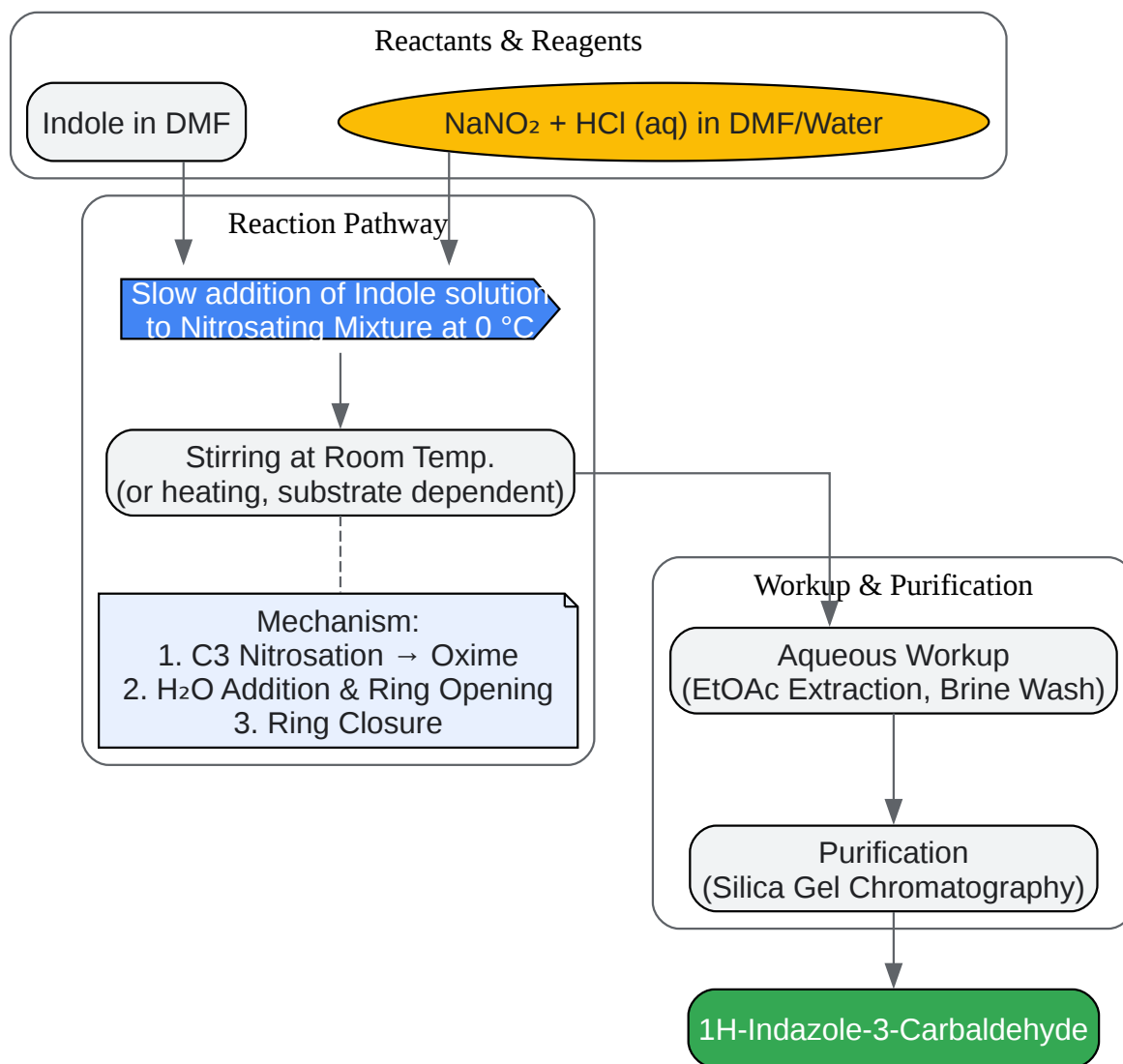
PART 2: Synthesis and Chemical Reactivity

The utility of **1H-Indazole-3-Carbaldehyde** stems from its accessible synthesis and the versatile reactivity of its aldehyde group.

Optimized Synthesis via Nitrosation of Indole

The most general and efficient method for preparing 1H-indazole-3-carboxaldehydes is the nitrosation of corresponding indoles in a mildly acidic environment.[\[1\]](#)[\[13\]](#) This reaction is mechanistically fascinating, proceeding through a multi-step pathway that involves nitrosation at the C3 position of the indole, rearrangement, and subsequent ring-closure to form the indazole system.[\[1\]](#) The causality behind this choice of methodology is its high efficiency for

both electron-rich and electron-deficient indoles, minimizing side reactions that can plague other methods.^[1]



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*Optimized synthesis of **1H-Indazole-3-Carbaldehyde**.*

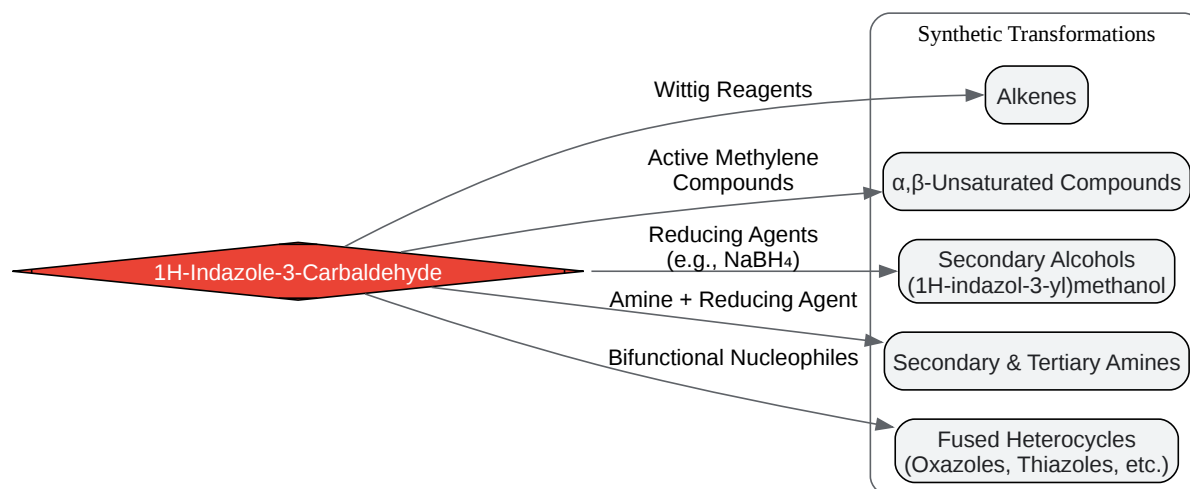
Experimental Protocol: Synthesis from Indole^[1] This protocol is a self-validating system; successful execution, confirmed by spectroscopic analysis of the product, validates the

procedure.

- **Prepare Nitrosating Mixture:** In a suitable flask cooled to 0 °C, dissolve sodium nitrite (NaNO_2 , 8 equivalents) in deionized water and DMF. Slowly add 2N aqueous HCl (2.7 equivalents) and stir the mixture under an inert atmosphere (e.g., Argon) for 10 minutes.
- **Prepare Indole Solution:** In a separate flask, dissolve indole (1 equivalent) in DMF.
- **Reaction:** Add the indole solution to the nitrosating mixture dropwise over a period of 2 hours at 0 °C using a syringe pump. This slow, reverse addition is critical to minimize side reactions.^[1]
- **Reaction Progression:** After the addition is complete, allow the reaction to stir at room temperature for 3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- **Workup:** Extract the resulting mixture with ethyl acetate (EtOAc). Wash the combined organic layers with water and then brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude solid by column chromatography on silica gel (e.g., eluting with petroleum ether/EtOAc) to yield pure **1H-indazole-3-carbaldehyde**.

Chemical Reactivity

The aldehyde group is the epicenter of the molecule's reactivity, serving as a versatile synthetic handle. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the adjacent acidic proton allows for condensation reactions.



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*Key reaction pathways of **1H-Indazole-3-Carbaldehyde**.*

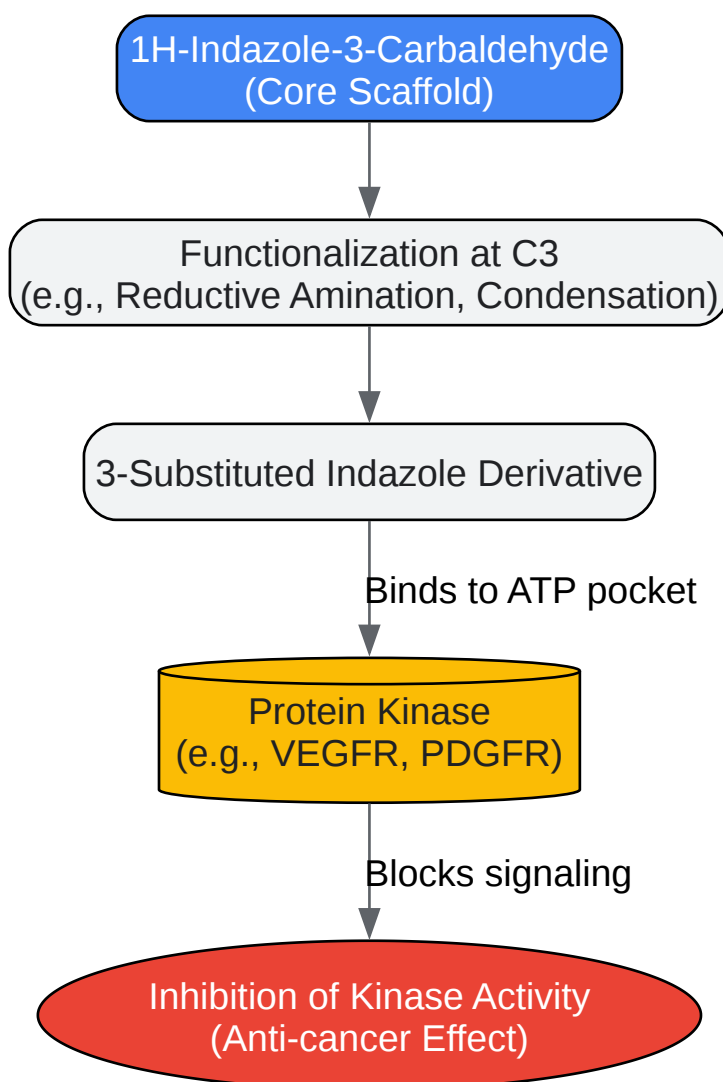
- **Condensation Reactions:** It readily undergoes Knoevenagel and Wittig condensations, allowing for the extension of the carbon skeleton and the formation of C=C double bonds.^[1]
- **Nucleophilic Additions:** The aldehyde can be reduced to the corresponding secondary alcohol, (1H-indazol-3-yl)methanol, or converted into secondary and tertiary amines via reductive amination.^[1]
- **Heterocycle Formation:** It is a valuable precursor for synthesizing more complex heterocyclic systems. For example, reaction with bifunctional nucleophiles can lead to the formation of fused oxazoles, thiazoles, or benzimidazoles.^[1]

PART 3: Applications in Drug Discovery and Development

The indazole motif is a highly prized pharmacophore, and **1H-Indazole-3-Carbaldehyde** is a premier starting material for accessing this chemical space.[2]

Key Intermediate for Kinase Inhibitors

The most prominent application of **1H-Indazole-3-Carbaldehyde** is in the synthesis of protein kinase inhibitors for cancer therapy.[1][4][13] Several marketed drugs, including Axitinib (Inlyta®) and Pazopanib (Votrient®), are 3-substituted indazole derivatives.[1] The indazole core mimics the hinge-binding motif of ATP, while modifications originating from the C3-carbaldehyde position allow for the exploration of the enzyme's hydrophobic pockets to achieve potency and selectivity.[1]



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Role as a scaffold in kinase inhibitor development.

Other Applications

Beyond oncology, **1H-Indazole-3-Carbaldehyde** and its derivatives are utilized in various research areas:

- Antimicrobial Agents: The scaffold has shown potential in the development of new antibacterial compounds.[\[11\]](#)
- Materials Science: It serves as an intermediate in the synthesis of dyes, pigments, and advanced polymers.[\[4\]](#)
- Fluorescent Probes: The indazole core possesses interesting fluorescent properties, making it a candidate for developing probes for biological imaging.[\[4\]](#)

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of **1H-Indazole-3-Carbaldehyde** is essential. It is classified as an irritant.

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[14\]](#)[\[15\]](#)
- Precautions:
 - Handle in a well-ventilated area, preferably a fume hood.[\[14\]](#)
 - Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[\[14\]](#)[\[16\]](#)
 - Avoid breathing dust, mist, or spray.[\[14\]](#)
 - Wash hands thoroughly after handling.[\[14\]](#)[\[16\]](#)
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[\[6\]](#)[\[14\]](#)

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